(+/-)-Lisofylline-d6

Overview

Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odor .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes .Scientific Research Applications

Acute Lung Injury and Acute Respiratory Distress Syndrome

- Lisofylline has been evaluated for its efficacy in decreasing mortality in patients with acute lung injury (ALI) or acute respiratory distress syndrome (ARDS). However, a study found no significant difference in mortality or resolution of organ failures between lisofylline and placebo groups, indicating its limited effectiveness in this context (Wiedemann et al., 2002).

Type I Diabetes

- In the context of Type I diabetes, lisofylline showed promise in preventing the onset of autoimmune diabetes in non-obese diabetic (NOD) mice. This effect is thought to be associated with the suppression of pro-inflammatory cytokines and reduction of cellular infiltration in islets (Yang et al., 2002).

Hemorrhagic Shock

- Lisofylline was found to improve survival in a model of hemorrhagic shock in rats. Its beneficial effect may be related to the down-regulation of leukocyte adhesiveness (Waxman et al., 1996).

Acute Myeloid Leukaemia

- A clinical trial evaluating lisofylline for reducing infectious morbidity in patients with acute myeloid leukaemia found an association between lisofylline and increased infection-related morbidity despite a reduction in the duration of neutropenia (Bow & Meddings, 2006).

Inflammation and Immune Response

- Lisofylline has been shown to inhibit STAT4 activation, which is involved in IL-12-mediated immune responses. This action could contribute to its potential in preventing autoimmune diabetes in NOD mice (Yang et al., 2003).

Hyperoxia-Induced Lung Injury

- In a study on hyperoxia-induced lung injury, lisofylline inhibited increases in pro-inflammatory cytokines and improved survival, suggesting its potential in treating oxidative tissue injury (George et al., 1999).

Diabetes Mellitus

- Research has suggested that lisofylline may have therapeutic value in the prevention of autoimmune disorders, including Type 1 diabetes, and in preserving beta cell functional mass during islet isolation (Yang et al., 2005).

Pharmacokinetics and Synthesis

- Studies have also focused on the pharmacokinetics of lisofylline, including its synthesis using Lactobacillus kefiri DSM 20587 for pharmacokinetic studies (Pękala et al., 2007).

Bone Marrow Transplantation

- In a study of allogeneic bone marrow transplantation, lisofylline did not improve neutrophil recovery but reduced the incidence of infections and improved 100-day survival in patients receiving related-donor transplants (List et al., 2000).

Safety And Hazards

Future Directions

properties

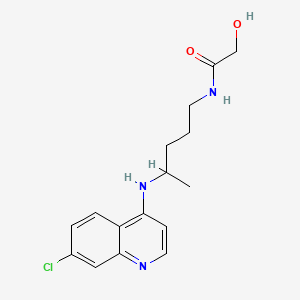

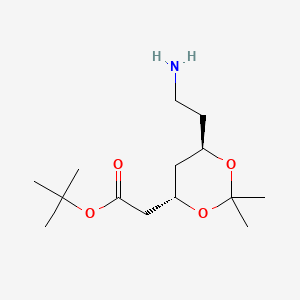

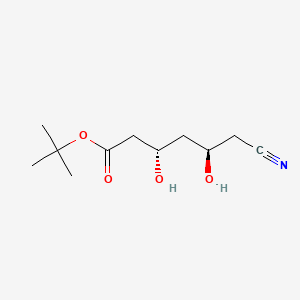

IUPAC Name |

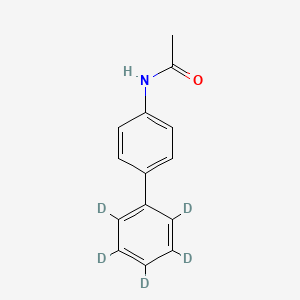

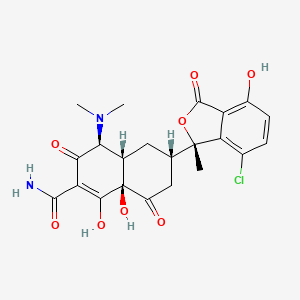

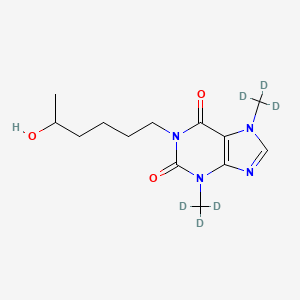

1-(5-hydroxyhexyl)-3,7-bis(trideuteriomethyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMXQKNUPPXBRG-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

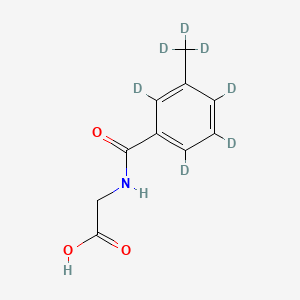

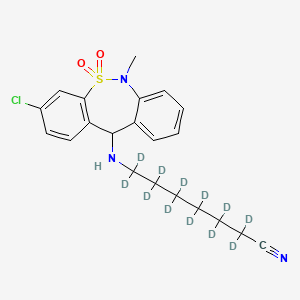

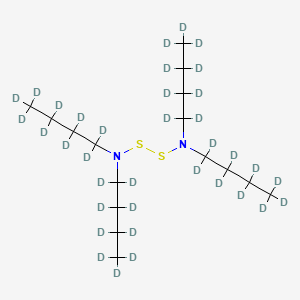

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])CCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675993 | |

| Record name | 1-(5-Hydroxyhexyl)-3,7-bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Hydroxyhexyl)-3,7-bis(trideuteriomethyl)purine-2,6-dione | |

CAS RN |

1185995-26-9 | |

| Record name | 1-(5-Hydroxyhexyl)-3,7-bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.